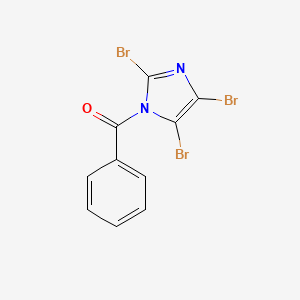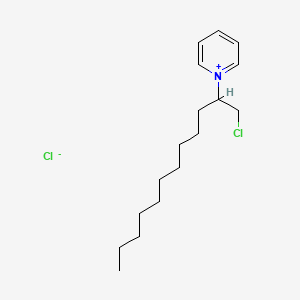
1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride: is a chemical compound with the molecular formula C17H30Cl2N It is a pyridinium salt, which is a class of ionic compounds derived from pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride can be synthesized through the alkylation of pyridine with 1-chlorododecane. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyridine, followed by the addition of 1-chlorododecane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction Reactions: Reduction of the pyridinium ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with nucleophiles such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridinium salts.
Oxidation Reactions: Formation of pyridinium N-oxide derivatives.
Reduction Reactions: Formation of dihydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride is used as a precursor in the synthesis of various pyridinium-based ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for chemical reactions.
Biology: The compound has been studied for its antimicrobial properties. It exhibits activity against a range of bacterial and fungal pathogens, making it a potential candidate for use in disinfectants and antiseptics.
Medicine: Research has explored the use of this compound in drug delivery systems. Its ability to form stable ionic complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals.
Industry: In industrial applications, the compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the dispersion of hydrophobic substances in aqueous solutions.
Mécanisme D'action
The mechanism of action of 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
1-(1-Bromododecan-2-YL)pyridin-1-ium bromide: Similar structure but with a bromine atom instead of chlorine.
1-(1-Iodododecan-2-YL)pyridin-1-ium iodide: Similar structure but with an iodine atom instead of chlorine.
1-(1-Chlorodecan-2-YL)pyridin-1-ium chloride: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-(1-Chlorododecan-2-YL)pyridin-1-ium chloride is unique due to its specific alkyl chain length and the presence of a chlorine atom. These structural features contribute to its distinct physicochemical properties, such as solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
7041-40-9 |
|---|---|
Formule moléculaire |
C17H29Cl2N |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
1-(1-chlorododecan-2-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C17H29ClN.ClH/c1-2-3-4-5-6-7-8-10-13-17(16-18)19-14-11-9-12-15-19;/h9,11-12,14-15,17H,2-8,10,13,16H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RVXZWWPNOCFKLQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(CCl)[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


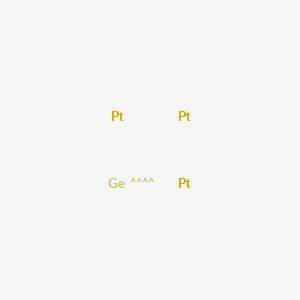

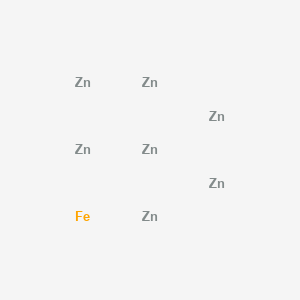
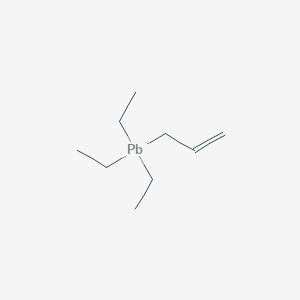
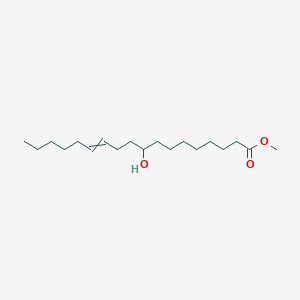
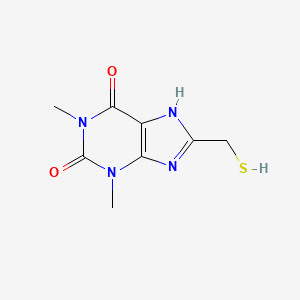
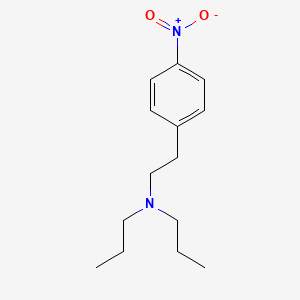
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
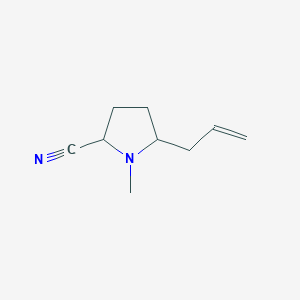
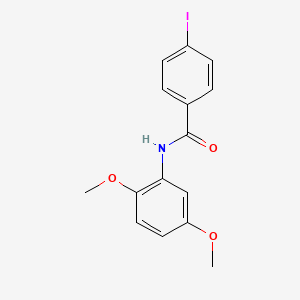
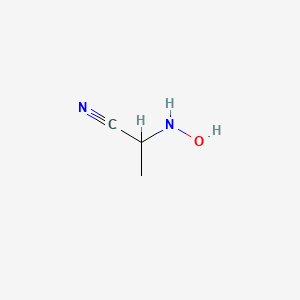
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
